(4-Fluoro-2-iodophenyl)(morpholino)methanone
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Overview
Description
(4-Fluoro-2-iodophenyl)(morpholino)methanone is an organic compound that features a unique combination of fluorine, iodine, and morpholine functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4-Fluoro-2-iodophenyl)(morpholino)methanone typically involves the reaction of 4-fluoro-2-iodoaniline with morpholine in the presence of a suitable coupling agent. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and the reaction is carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions: (4-Fluoro-2-iodophenyl)(morpholino)methanone undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form dehalogenated products.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium hydride or potassium carbonate in polar aprotic solvents like DMF or DMSO.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products:
Substitution Reactions: Products include various substituted phenyl derivatives.
Oxidation Reactions: Products include phenolic compounds.
Reduction Reactions: Products include dehalogenated phenyl derivatives.
Scientific Research Applications
(4-Fluoro-2-iodophenyl)(morpholino)methanone has several applications in scientific research:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Materials Science: The compound is utilized in the development of advanced materials, including polymers and nanomaterials.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and cellular processes.
Mechanism of Action
The mechanism of action of (4-Fluoro-2-iodophenyl)(morpholino)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine and iodine atoms play a crucial role in enhancing the compound’s binding affinity and specificity. The morpholine group contributes to the compound’s solubility and bioavailability .
Comparison with Similar Compounds
- (5-Fluoro-2-iodophenyl)(morpholino)methanone
- (2-Fluorophenyl)(morpholino)methanone
- (5-Fluoro-2-methylphenyl)(morpholino)methanone
Comparison: (4-Fluoro-2-iodophenyl)(morpholino)methanone is unique due to the specific positioning of the fluorine and iodine atoms, which imparts distinct chemical reactivity and biological activity. Compared to its analogs, this compound exhibits enhanced stability and selectivity in various applications .
Properties
IUPAC Name |
(4-fluoro-2-iodophenyl)-morpholin-4-ylmethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11FINO2/c12-8-1-2-9(10(13)7-8)11(15)14-3-5-16-6-4-14/h1-2,7H,3-6H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPNLCCBSEOCIOX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C2=C(C=C(C=C2)F)I |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11FINO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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